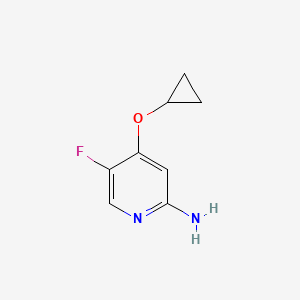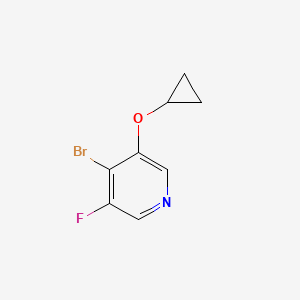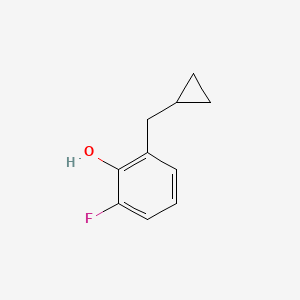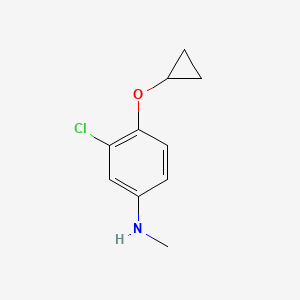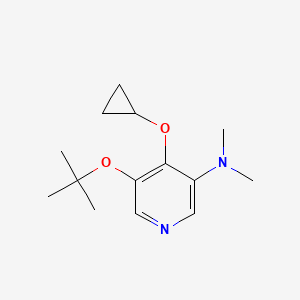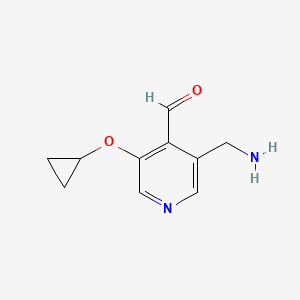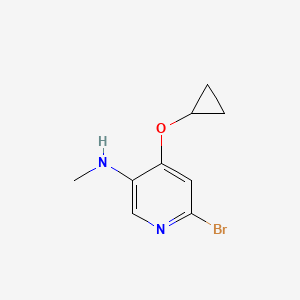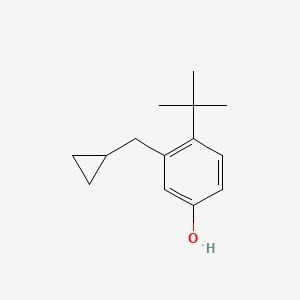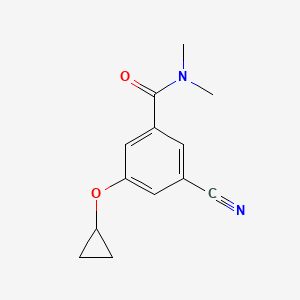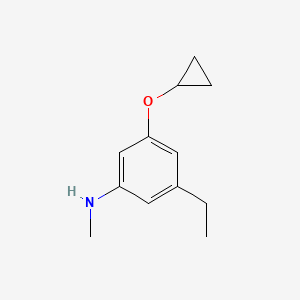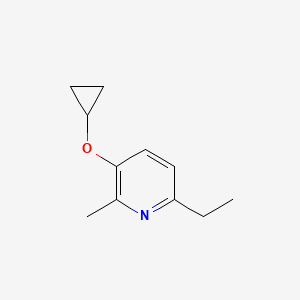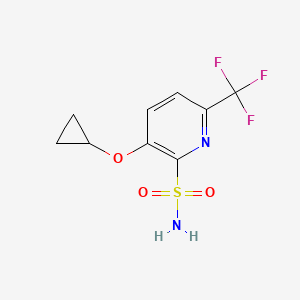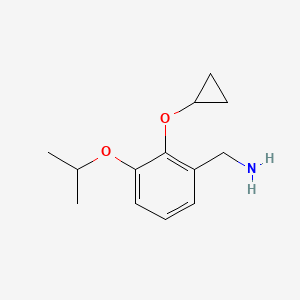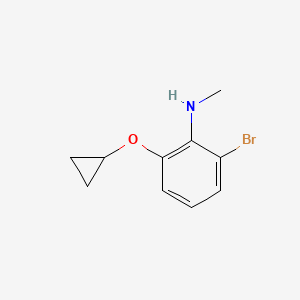
2-Bromo-6-cyclopropoxy-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-cyclopropoxy-N-methylaniline is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol It is a derivative of aniline, featuring a bromine atom at the 2-position, a cyclopropoxy group at the 6-position, and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The methylation of the nitrogen atom can be achieved using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of 2-Bromo-6-cyclopropoxy-N-methylaniline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom and other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide under basic conditions.
Oxidation: Reagents such as potassium permanganate and chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-cyclopropoxy-N-methylaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-6-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The bromine and cyclopropoxy groups play a crucial role in its binding affinity and selectivity towards target proteins and enzymes . The compound can inhibit or activate certain biological pathways, leading to its observed effects in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoaniline: A simpler derivative with only a bromine atom at the 2-position.
2-Bromo-6-methylaniline: Similar structure but lacks the cyclopropoxy group.
2,6-Dibromoaniline: Contains two bromine atoms at the 2- and 6-positions.
Uniqueness
2-Bromo-6-cyclopropoxy-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
2-bromo-6-cyclopropyloxy-N-methylaniline |
InChI |
InChI=1S/C10H12BrNO/c1-12-10-8(11)3-2-4-9(10)13-7-5-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI-Schlüssel |
VLDSVDZMNFKLHK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC=C1Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


